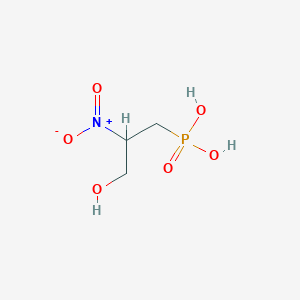
(3-Hydroxy-2-nitropropyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2-nitropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group, a hydroxy group, and a nitro group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2-nitropropyl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-nitropropyl chloride with phosphorous acid in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Hydroxy-2-nitropropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the hydroxy group.
Major Products:
Oxidation: Formation of 3-oxo-2-nitropropyl phosphonic acid.
Reduction: Formation of 3-hydroxy-2-aminopropyl phosphonic acid.
Substitution: Formation of various substituted phosphonic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-2-nitropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of flame retardants and corrosion inhibitors due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2-nitropropyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
(3-Hydroxy-2-nitropropyl)phosphonic acid: Unique due to the presence of both hydroxy and nitro groups.
2-Aminoethylphosphonic acid: Contains an amino group instead of a nitro group.
3-Hydroxypropylphosphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: this compound stands out due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structural features make it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
89873-28-9 |
|---|---|
Molekularformel |
C3H8NO6P |
Molekulargewicht |
185.07 g/mol |
IUPAC-Name |
(3-hydroxy-2-nitropropyl)phosphonic acid |
InChI |
InChI=1S/C3H8NO6P/c5-1-3(4(6)7)2-11(8,9)10/h3,5H,1-2H2,(H2,8,9,10) |
InChI-Schlüssel |
SHPNMMVXXKFVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CP(=O)(O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



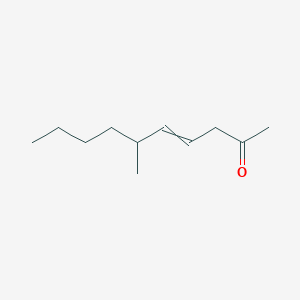
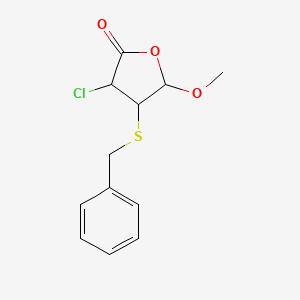
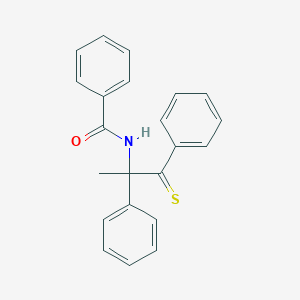
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
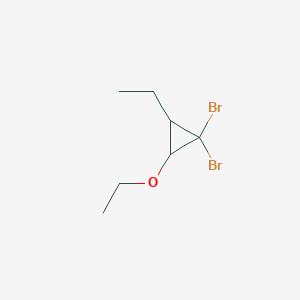
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
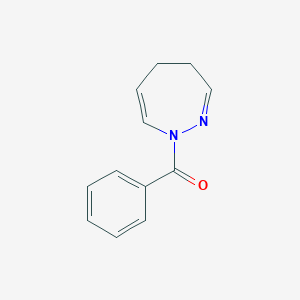
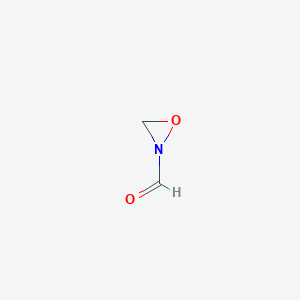
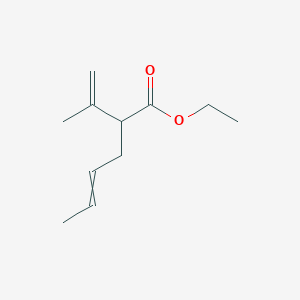
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
